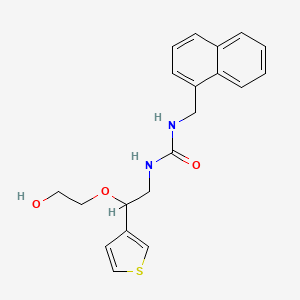

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

This compound is a urea derivative featuring a thiophen-3-yl group linked via a 2-(2-hydroxyethoxy)ethyl chain and a naphthalen-1-ylmethyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-9-10-25-19(17-8-11-26-14-17)13-22-20(24)21-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,11,14,19,23H,9-10,12-13H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEERPRBVWPVOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 351.4 g/mol. The compound features a thiophene ring, a naphthalene moiety, and a hydroxyethoxy group, which contribute to its biological activity.

Biological Activities

Research indicates that compounds containing thiophene and urea functional groups exhibit a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea have shown selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (EKVX), and prostate (PC-3) cancers, with IC50 values ranging from 15.1 to 28.7 μM .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their antibacterial and antifungal properties. For example, compounds with similar structures have been reported to exhibit significant inhibition against Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Research indicates that urea derivatives can modulate inflammatory pathways. Compounds related to this class have been found to reduce pro-inflammatory cytokine levels in vitro .

The biological activities of 1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiourea derivatives act as enzyme inhibitors. For example, they can inhibit protein kinases involved in cancer progression, such as GSK-3β, leading to reduced cell proliferation .

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways, which has been observed in similar compounds .

Case Studies

Several studies have investigated the biological activity of related thiourea compounds:

- Antitumor Activity Study : A series of thiourea derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 25.9 μM against ovarian cancer cells (OVCAR-4), indicating significant antitumor potential .

- Antimicrobial Evaluation : A related compound was evaluated for its antimicrobial activity against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for Staphylococcus aureus .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

A comparative analysis of the target compound with other urea derivatives highlights key differences in substituents and functional groups:

Key Observations :

- The thiophene ring in the target compound introduces sulfur-based π-electron interactions, which may enhance binding to metal ions or aromatic residues compared to purely hydrocarbon-based substituents (e.g., phenyl or dichlorophenyl in other derivatives) .

- The hydroxyethoxy chain offers hydrogen-bonding capability and moderate hydrophilicity, balancing the lipophilicity of the naphthalene group. This contrasts with derivatives featuring halogenated (e.g., dichlorophenyl) or fluorinated (e.g., trifluoromethoxy) groups, which prioritize lipophilicity and metabolic stability .

Physicochemical Properties

- Solubility: The hydroxyethoxy chain likely improves aqueous solubility compared to non-polar derivatives like 1-[1-(2,4-dichlorophenyl)ethyl]-3-(1-naphthyl)urea. However, the naphthalene group may reduce solubility relative to simpler aryl derivatives (e.g., 1-(2-hydroxyethyl)-3-phenylurea) .

- Thermal Stability : Thiophene-containing compounds often exhibit higher thermal stability due to aromatic resonance stabilization, which may favor solid-state applications compared to aliphatic urea derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, typically starting with coupling a thiophene-3-yl ethyl derivative with a naphthalen-1-ylmethyl urea precursor. Key steps include:

- Nucleophilic substitution to introduce the hydroxyethoxy group under reflux in ethanol or DMF .

- Urea bond formation via reaction of an isocyanate intermediate with a primary amine, requiring controlled pH and temperature (e.g., 0–5°C in anhydrous conditions) .

- Purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization relies on solvent choice (polar aprotic solvents preferred), catalyst screening (e.g., triethylamine for acid scavenging), and reaction time adjustments .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the hydroxyethoxy, thiophene, and naphthalene moieties .

- IR spectroscopy to validate the urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹) .

- X-ray crystallography (using SHELXL ) for absolute configuration determination, particularly to resolve stereochemistry at the ethyl-thiophene junction .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphatases) via fluorescence-based assays at 10–100 μM concentrations .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC monitoring .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mechanism of action and target interactions?

- Molecular docking (AutoDock Vina or Schrödinger Suite) to model binding with proteins like tyrosine kinases or G-protein-coupled receptors. Focus on the urea group’s hydrogen-bonding potential and thiophene’s π-π stacking .

- MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling to correlate substituent effects (e.g., hydroxyethoxy chain length) with activity .

Q. How can stability contradictions in different solvent systems be resolved?

- For hydrolytic instability : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C. Use LC-MS to identify degradation products (e.g., cleavage of the urea bond) .

- Oxidative susceptibility : Test with H₂O₂ or cytochrome P450 enzymes. Introduce stabilizing groups (e.g., methyl substituents on the naphthalene ring) .

- Light sensitivity : Perform UV-vis spectroscopy under UV irradiation (254 nm) to assess photodegradation kinetics .

Q. What strategies address discrepancies in crystallographic and spectroscopic data?

- Re-refinement of XRD data using SHELXL to correct for possible twinning or disorder in the thiophene-naphthalene region.

- Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals from the hydroxyethoxy and ethyl-thiophene groups .

- Variable-temperature NMR to probe dynamic effects (e.g., rotation around the urea bond) .

Q. How does this compound compare structurally and functionally to analogs with substituted thiophene or naphthalene groups?

- Structural comparisons : Use XRD overlays (e.g., Mercury Software) to analyze bond angles/distances in analogs like 1-(thiophen-2-ylmethyl)urea derivatives .

- Activity trends : Meta-analysis of IC₅₀ data from analogs shows that electron-withdrawing groups on thiophene (e.g., Cl at position 5) enhance kinase inhibition by 2–3 fold .

- Solubility trade-offs : Hydroxyethoxy chains improve aqueous solubility but reduce logP by ~0.5 units compared to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.